4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride
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Overview
Description
4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride is a chemical compound known for its tumor-inhibiting properties. It is primarily used in scientific research and is not intended for human or veterinary use . The compound has a molecular formula of C18H20ClN5O3 and a molecular weight of 389.84 g/mol .
Preparation Methods
The synthesis of 4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride involves the condensation of 1-(2-aminoethyl)-2-(4-pyridyl)-2-imidazoline with 4-(ethoxycarbonyl)phenyl isocyanate, resulting in the formation of a urea derivative. This intermediate is then hydrolyzed to produce the final compound . Industrial production methods typically involve custom synthesis due to the compound’s complexity and the need for high purity .
Chemical Reactions Analysis
4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Substitution: The compound can undergo substitution reactions, particularly involving the imidazoline and pyridine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a tumor-inhibiting agent, making it valuable in cancer research . The compound’s ability to inhibit tumor growth has led to its use in various studies aimed at understanding cancer mechanisms and developing new therapeutic strategies .
Mechanism of Action
The mechanism of action of 4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby inhibiting their activity. This inhibition can lead to the suppression of tumor growth and proliferation . The exact molecular targets and pathways involved are still under investigation, but the compound’s efficacy in tumor inhibition is well-documented .
Comparison with Similar Compounds
4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride can be compared to other tumor-inhibiting agents, such as:
CGP-15720A: A closely related compound with similar properties.
CGP-15720: The non-hydrochloride form of the compound.
The uniqueness of this compound lies in its specific chemical structure, which allows for effective tumor inhibition. Its high purity and stability make it a valuable tool in scientific research .
Properties
CAS No. |
76692-12-1 |
---|---|
Molecular Formula |
C18H20ClN5O3 |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C18H19N5O3.ClH/c24-17(25)14-1-3-15(4-2-14)22-18(26)21-10-12-23-11-9-20-16(23)13-5-7-19-8-6-13;/h1-8H,9-12H2,(H,24,25)(H2,21,22,26);1H |
InChI Key |
FUPKSBPZLHGTOO-UHFFFAOYSA-N |
SMILES |
C1CN(C(=N1)C2=CC=NC=C2)CCNC(=O)NC3=CC=C(C=C3)C(=O)O.Cl |
Canonical SMILES |
C1CN(C(=N1)C2=CC=NC=C2)CCNC(=O)NC3=CC=C(C=C3)C(=O)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-(2-(4-pyridyl)-2-imidazoline-1-yl)ethyl)-3-(4-carboxyphenyl)urea 1-(2-(2-(4-pyridyl)-2-imidazoline-1-yl)ethyl)-3-(4-carboxyphenyl)urea hydrochloride benzoic acid, 4-((((2-(4,5-dihydro-2-(4-pyridinyl)-1h-imidazol-1-yl)ethyl)amino)carbonyl)amino)- CGP 15720 A CGP 15720A CGP-15720 A CGP-15720A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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